Cas no 22089-54-9 (Propane,1-bromo-3-chloro-2,2-dimethoxy-)

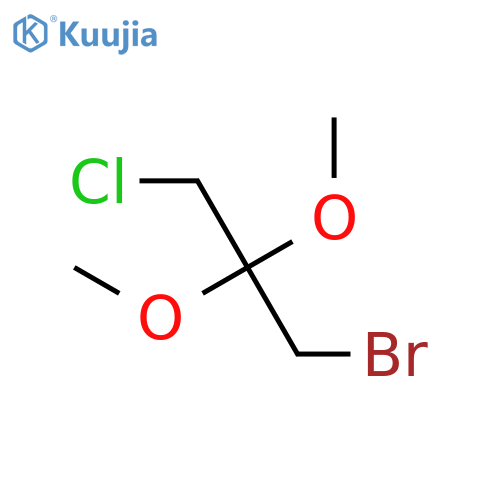

22089-54-9 structure

商品名:Propane,1-bromo-3-chloro-2,2-dimethoxy-

CAS番号:22089-54-9

MF:C5H10BrClO2

メガワット:217.488700389862

MDL:MFCD00013684

CID:286551

PubChem ID:24860091

Propane,1-bromo-3-chloro-2,2-dimethoxy- 化学的及び物理的性質

名前と識別子

-

- Propane,1-bromo-3-chloro-2,2-dimethoxy-

- 1-BROMO-3-CHLORO-2,2-DIMETHOXY PROPANE

- 1-Brom-3-chlor-2,2-dimethoxy-propan

- 1-Bromo-3-chloro-2,2-dimethoxypropan

- 1-bromo-3-chloro-2,2-dimethoxy-propane

- 1-Chlor-3-brompropan-2-on-dimethylketal

- NSC298278

- 1-Bromo-3-chloro-2,2-dimethoxypropane, 95%

- FT-0638186

- A815912

- SY246809

- J-014485

- MFCD00013684

- 1-bromanyl-3-chloranyl-2,2-dimethoxy-propane

- SCHEMBL4935054

- AC5630

- FWGJNRCQZRSHGJ-UHFFFAOYSA-N

- DTXSID50315939

- 22089-54-9

- NSC-298278

- 1-Bromo-3-chloro-2,2-dimethoxypropane

- DTXCID70267062

- DB-045788

-

- MDL: MFCD00013684

- インチ: InChI=1S/C5H10BrClO2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3

- InChIKey: FWGJNRCQZRSHGJ-UHFFFAOYSA-N

- ほほえんだ: BrCC(OC)(OC)CCl

計算された属性

- せいみつぶんしりょう: 215.95500

- どういたいしつりょう: 215.95527g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 75.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 18.5Ų

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 色と性状: 白色から黄色の結晶粉末。

- ゆうかいてん: 69-71 °C (lit.)

- PSA: 18.46000

- LogP: 1.60920

- ようかいせい: まだ確定していません。

Propane,1-bromo-3-chloro-2,2-dimethoxy- セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H312-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

Propane,1-bromo-3-chloro-2,2-dimethoxy- 税関データ

- 税関コード:2911000000

- 税関データ:

中国税関コード:

2911000000概要:

他の酸素含有基、およびそれらのハロゲン化、スルホン化、硝化、および亜硝化誘導体を含むかどうかにかかわらず、2911100000アセタールおよび半アセタール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

他の酸素機能があるかどうかにかかわらず、29111000000アセタールとセミアセタール、およびそのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Propane,1-bromo-3-chloro-2,2-dimethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D117582-5g |

1-Bromo-3-chloro-2,2-dimethoxypropane |

22089-54-9 | 95% | 5g |

$715 | 2025-02-21 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY246809-5g |

1-Bromo-3-chloro-2,2-dimethoxypropane |

22089-54-9 | ≥95% | 5g |

¥5500.0 | 2023-09-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 332933-1G |

Propane,1-bromo-3-chloro-2,2-dimethoxy- |

22089-54-9 | 95% | 1G |

¥1180.05 | 2022-02-24 | |

| eNovation Chemicals LLC | D117582-5g |

1-Bromo-3-chloro-2,2-dimethoxypropane |

22089-54-9 | 95% | 5g |

$715 | 2024-07-20 | |

| Ambeed | A204372-5g |

1-Bromo-3-chloro-2,2-dimethoxypropane |

22089-54-9 | 98% | 5g |

$760.0 | 2024-07-28 | |

| eNovation Chemicals LLC | D117582-5g |

1-Bromo-3-chloro-2,2-dimethoxypropane |

22089-54-9 | 95% | 5g |

$715 | 2025-02-28 |

Propane,1-bromo-3-chloro-2,2-dimethoxy- 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

22089-54-9 (Propane,1-bromo-3-chloro-2,2-dimethoxy-) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22089-54-9)Propane,1-bromo-3-chloro-2,2-dimethoxy-

清らかである:99%

はかる:5g

価格 ($):684.0